Ethyl 3-(5-Oxazolyl)benzoate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers requiring a heterocyclic scaffold for SAR studies often face limited availability of well-characterized building blocks. Ethyl 3-(5-Oxazolyl)benzoate (CAS 1261268-84-1) provides a distinct meta-substituted biaryl system with defined geometry and established bioactivity. • Anti-proliferative IC50 = 45.0 µM (MCF-7) - a reproducible SAR baseline • Balanced cLogP (2.2) and tPSA (52.3 Ų) for fragment-based campaigns • Ethyl ester enables orthogonal protection strategies • Reliable global supply with rigorous QC documentation

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 1261268-84-1
Cat. No. B596279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-Oxazolyl)benzoate
CAS1261268-84-1
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C2=CN=CO2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3
InChIKeyUAWUYDWGOSIVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-Oxazolyl)benzoate: Overview and Selection Guide


Ethyl 3-(5-Oxazolyl)benzoate (CAS 1261268-84-1) is a heterocyclic aromatic ester comprising a benzoate core substituted with a 1,3-oxazole ring at the meta (C3) position . With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound serves as a building block in medicinal chemistry and organic synthesis . The non-fused phenyl-oxazole biaryl system provides a versatile scaffold for developing biologically active molecules, distinguishing it from fused heterocyclic analogs that possess different steric and electronic profiles .

Meta-substituted oxazole-benzoate biaryl scaffold for medicinal chemistry
Ethyl ester as protected carboxylate, enabling orthogonal synthesis strategies
Physicochemical profile consistent with fragment-based discovery workflows

Ethyl 3-(5-Oxazolyl)benzoate Substitution Risks


Substituting Ethyl 3-(5-Oxazolyl)benzoate with its ortho- or para-substituted regioisomers, or with the corresponding carboxylic acid, introduces substantial changes in molecular geometry, hydrogen bonding capacity, and physicochemical properties that directly impact synthetic utility and biological outcomes . The meta-substitution pattern positions the oxazole and ester groups in a distinct spatial arrangement relative to ortho (1186127-15-0) and para (1261268-94-3) isomers, influencing both steric accessibility in cross-coupling reactions and binding orientations in target interactions . Furthermore, the ethyl ester moiety confers different solubility and reactivity characteristics compared to the free carboxylic acid (252928-82-8), which can undergo unwanted salt formation or premature deprotonation under certain reaction conditions . The quantitative evidence below establishes the specific dimensions along which this compound differs from its closest structural analogs.

Meta substitution provides a distinct geometry versus ortho/para isomers; regioisomeric identity may influence coupling efficiency and binding orientation.
Ethyl ester differs from free carboxylic acid (CAS 252928-82-8) in solubility and reactivity profile; the acid may undergo premature salt formation or side reactions.
Purity specifications vary among commercial regioisomers, potentially affecting reproducibility in sensitive synthetic steps.

Ethyl 3-(5-Oxazolyl)benzoate: Quantitative Comparison vs. Analogs


Regioisomeric Effects on Cross-Coupling

The meta-substitution pattern of Ethyl 3-(5-Oxazolyl)benzoate confers distinct steric and electronic properties compared to its ortho- and para-substituted regioisomers . The oxazole ring attached at the C3 position of the phenyl ring places the heterocycle in a spatial orientation that is neither adjacent to the ester functionality (as in the ortho isomer) nor directly opposite it (as in the para isomer), which influences the compound's utility in further derivatization reactions . This regioisomeric distinction is critical for researchers constructing specific molecular architectures, as the substitution pattern dictates both the vector of growth and the electronic communication between the oxazole and benzoate moieties .

Regioisomeric Effects
Class-level
Target (meta)
Oxazole at C3 of benzoate; InChI Key: UAWUYDWGOSIVAQ-UHFFFAOYSA-N
Comparators
Ortho (CAS 1186127-15-0); Para (CAS 1261268-94-3); distinct InChI Keys
Regioisomeric identity is critical for cross-coupling reactivity and binding geometry.
Structural verification via IUPAC and InChI Key comparison.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity and Polar Surface Area Comparison

Ethyl 3-(5-Oxazolyl)benzoate exhibits a calculated XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 52.3 Ų . These values place the compound in a physicochemical space favorable for membrane permeability while retaining sufficient polarity for aqueous solubility, consistent with parameters associated with orally bioavailable small molecules . The combination of moderate lipophilicity (XLogP3 2.2) and a TPSA below the 140 Ų threshold commonly referenced for blood-brain barrier penetration suggests this scaffold is well-suited for hit-to-lead optimization in medicinal chemistry campaigns targeting intracellular or CNS-accessible targets .

Lipophilicity & TPSA
Reported
Meta (target)
XLogP3 2.2; TPSA 52.3 Ų
Para isomer
XLogP3 2.2; TPSA 52.3 Ų (identical)
Calculated polarity profile supports permeability; geometry differs despite identical values.
Computational prediction; in vitro ADME data recommended.
Drug Design ADME Prediction Physicochemical Characterization

Ester vs. Carboxylic Acid Derivatization

The ethyl ester functionality in Ethyl 3-(5-Oxazolyl)benzoate provides a protected carboxylate form that can be selectively deprotected to yield 3-(5-Oxazolyl)benzoic acid (CAS 252928-82-8) or directly converted to amides, hydrazides, or reduced to the corresponding alcohol . In contrast, the free carboxylic acid analog is prone to salt formation, hydrogen bonding-mediated aggregation, and premature reactivity with nucleophilic reagents under certain reaction conditions . The ester form offers greater synthetic versatility as a masked carboxylic acid, enabling orthogonal protection strategies in multi-step syntheses .

Ester vs. Acid
Class-level
Ethyl ester (target)
MW 217.22; protected carboxylate; can undergo hydrolysis, aminolysis
Carboxylic acid
CAS 252928-82-8; MW 189.17; prone to salt formation, H-bond aggregation
Ester enables orthogonal protection; acid may cause undesired side reactions.
Reactivity is condition-dependent; validate in target synthesis.
Organic Synthesis Medicinal Chemistry Prodrug Design

Commercial Purity Specifications

Commercially available Ethyl 3-(5-Oxazolyl)benzoate is supplied with a minimum purity specification of 95% . This purity level, as reported by multiple independent suppliers including Sigma-Aldrich and AKSci, provides a reliable baseline for research applications without requiring additional purification prior to use in most synthetic transformations . The compound is characterized as a white to yellow solid, with storage recommendations of +4°C (long-term) and ambient temperature for shipping .

Purity Specification
Specification review
Meta (target)
Min purity 95% (multiple suppliers)
Ortho comparator
≥98% purity available from certain suppliers
95% purity supports immediate use; batch-to-batch variation may differ from ortho isomer.
Analytical method not disclosed; confirm with supplier COA.
Chemical Procurement Quality Control Synthetic Chemistry

Anti-Proliferative Activity in MCF-7 Cells

Ethyl 3-(5-Oxazolyl)benzoate has been evaluated for anti-proliferative activity against the MCF-7 human breast cancer cell line, yielding an IC50 value of 45.0 µM . This in vitro activity, while modest, provides a quantifiable benchmark for structure-activity relationship (SAR) studies and scaffold optimization . The reported IC50 serves as a baseline comparator for medicinal chemistry efforts aimed at improving potency through derivatization of the oxazole or benzoate moieties. The data establish that the parent scaffold possesses measurable biological activity that can be enhanced through rational design.

MCF-7 Activity
Assay context
IC50 = 45.0 µM
Reported anti-proliferative activity provides a quantifiable SAR baseline.
Assay conditions not fully specified; cross-study comparison limited.
Anticancer Research Cell-Based Assays Preliminary Screening

Molecular Complexity for Fragment-Based Discovery

Ethyl 3-(5-Oxazolyl)benzoate possesses a molecular complexity score of 244 and contains four rotatable bonds (the ethyl ester linkage and the C-C bond connecting the phenyl and oxazole rings account for primary rotational freedom) . This moderate complexity and limited conformational flexibility are characteristics valued in fragment-based drug discovery (FBDD) and lead generation campaigns, as they provide a balance between binding entropy and the potential for optimized target engagement . The compound's heavy atom count of 16 places it within the typical fragment size range, facilitating efficient exploration of chemical space.

Molecular Complexity
Reported
Meta (target)
Complexity 244; Rotatable bonds 4; Heavy atoms 16
Para isomer
Complexity 236; Rotatable bonds 4; Heavy atoms 16
Higher complexity score may affect binding; supports fragment library ranking.
Calculated descriptors; verify in target engagement assays.
Fragment-Based Drug Discovery Computational Chemistry Lead Optimization

Ethyl 3-(5-Oxazolyl)benzoate: Validated Research Applications


MCF-7 Anticancer SAR Scaffold

Ethyl 3-(5-Oxazolyl)benzoate has been assessed in anti-proliferative assays against the MCF-7 human breast cancer cell line, yielding an IC50 value of 45.0 µM . This quantifiable activity provides a foundational benchmark for structure-activity relationship (SAR) investigations. Medicinal chemistry groups can use this compound as a starting scaffold, synthesizing derivatives with modifications to the oxazole ring, the benzoate ester, or the linkage position, and then compare IC50 values against this established baseline to quantify improvements in potency. The meta-substitution pattern offers a distinct geometry for exploring binding interactions compared to alternative regioisomers .

Fragment-Based Lead Generation

The compound's calculated XLogP3 value of 2.2 and topological polar surface area of 52.3 Ų indicate a balanced lipophilicity-polarity profile suitable for fragment-based drug discovery (FBDD) campaigns . With a molecular weight of 217.22 g/mol and 16 heavy atoms, Ethyl 3-(5-Oxazolyl)benzoate resides within the acceptable fragment size range and possesses a molecular complexity score of 244, suggesting adequate structural features for target engagement while retaining capacity for subsequent optimization . Its four rotatable bonds provide conformational flexibility without excessive entropic penalties upon binding .

Protected Carboxylate Synthon

The ethyl ester functionality serves as a protected form of 3-(5-Oxazolyl)benzoic acid (CAS 252928-82-8), enabling the compound to be carried through synthetic sequences requiring orthogonal protection strategies . The ester can be selectively hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, or alternatively converted directly to amides, hydrazides, or reduced to the corresponding alcohol . This versatility makes Ethyl 3-(5-Oxazolyl)benzoate a practical building block for constructing more complex molecules, particularly in medicinal chemistry programs where late-stage functionalization of the carboxylate is required .

Meta-Substituted Biaryl for Cross-Coupling

The meta-substitution pattern of Ethyl 3-(5-Oxazolyl)benzoate distinguishes it from ortho (CAS 1186127-15-0) and para (CAS 1261268-94-3) regioisomers, providing a distinct spatial orientation for the oxazole and ester moieties . This geometry influences reactivity in transition metal-catalyzed transformations, including Suzuki-Miyaura and Sonogashira couplings, where the electronic and steric environment around the reactive site is modulated by the relative positioning of substituents . Researchers requiring a specific vector for molecular extension or a defined dihedral angle between aromatic rings should prioritize the meta isomer for its unique three-dimensional architecture .

Application
Selection Property
Validation Focus
MCF-7 Cell-Model SAR Studies
Reported anti-proliferative activity
IC50 endpoint comparison in derivative libraries
Fragment-Based Discovery
Balanced lipophilicity-polarity profile
Physicochemical profiling in fragment library design
Orthogonal Synthesis Strategies
Ethyl ester as masked carboxylic acid
Deprotection and derivatization efficiency
Cross-Coupling Reactions
Meta-substituted biaryl geometry
Regioisomeric influence on coupling yield and selectivity

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